molecular formula C16H16N2OS B2728177 N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 868674-29-7

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2728177
CAS No.: 868674-29-7
M. Wt: 284.38
InChI Key: TWXGVPIJTFJLJX-MSUUIHNZSA-N
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Description

This compound features a benzothiazole core substituted with methyl groups at positions 5 and 7, a propargyl (prop-2-yn-1-yl) group at position 3, and a cyclopropanecarboxamide moiety attached via a Z-configuration imine linkage. The cyclopropane ring introduces steric constraints and electronic effects, while the propargyl group may enhance reactivity in cross-coupling or cycloaddition reactions . The compound’s structural uniqueness lies in its fused heterocyclic system, which is rare in analogous derivatives.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-4-7-18-13-9-10(2)8-11(3)14(13)20-16(18)17-15(19)12-5-6-12/h1,8-9,12H,5-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXGVPIJTFJLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CC3)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the cyclocondensation of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential antimicrobial and anticancer properties. The benzothiazole core is known for its biological activity, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole structures exhibit antimicrobial effects against various pathogens. The mechanism often involves inhibition of bacterial enzyme activity or disruption of cellular processes.

Anticancer Properties

The compound's ability to interact with specific molecular targets suggests potential as an anticancer agent. It may inhibit tumor growth by interfering with cell cycle regulation or inducing apoptosis in cancer cells.

Synthesis and Chemical Reactions

The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multi-step organic reactions:

Step Description
1Formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde through cyclization.
2Introduction of the prop-2-yn-1-yl group via reaction with propargyl bromide under basic conditions.
3Formation of the nitrofuran moiety through nitration of furfural.

The compound can undergo various chemical reactions such as oxidation and reduction, which are essential for modifying its functional properties for specific applications.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with enzymes or receptors. It may inhibit enzyme activity or block receptor sites, leading to biological effects such as:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Blockade : It may interfere with receptor-ligand interactions critical for cellular signaling.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of benzothiazole derivatives, N-[(2Z)-5,7-dimethyl... demonstrated significant cytotoxicity against various cancer cell lines. The study suggested that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial properties showed that derivatives of this compound exhibited potent activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The benzothiazole core is fused with a dihydrothiazole ring, forming a bicyclic system.
  • Analog 1 : N-(5,7-Dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide () replaces the cyclopropane with a 2-oxochromene group, introducing additional aromaticity and planar rigidity .
  • Analog 2 : Thiazolo[3,2-a]pyrimidine derivatives () feature a pyrimidine ring fused to thiazole, differing in electronic properties due to nitrogen-rich systems .

Functional Group Variations

Compound Key Substituents Unique Features
Target Compound Cyclopropanecarboxamide, propargyl Steric strain from cyclopropane; Z-imine
Analog 2-Oxochromene-3-carboxamide Extended conjugation; chromophore potential
Compound 11a 2,4,6-Trimethylbenzylidene, methylfuran Bulky aryl substituent; furan-based polarity
Compound 2 Benzodithiazin, hydrazine, SO2 groups Sulfur-rich heterocycle; N–H acidity

Electronic and Steric Effects

  • Propargyl groups (common in target and analog) enable click chemistry or alkyne-based modifications, absent in ’s aryl-substituted derivatives .

Spectroscopic Characterization

Property Target Compound (Inferred) (11a) (2)
IR (cm⁻¹) ~1650 (C=O), ~2200 (C≡C) 2219 (CN), 3436 (NH) 1645 (C=N), 3235 (N–H)
¹H NMR (δ) Propargyl CH (~2.5 ppm), cyclopropane CH2 2.24–2.37 (CH3), 7.94 (=CH) 5.70 (N–NH2), 7.86–7.92 (ArH)
MS (m/z) ~380–400 (M⁺) 386 (C20H10N4O3S) 292 (C9H10ClN3O2S2)

Physicochemical Properties

  • Melting Points: The target compound’s cyclopropane may lower melting points compared to rigid chromene analogs (e.g., analog) but increase solubility in nonpolar solvents.
  • Solubility: Propargyl and cyclopropane groups likely reduce aqueous solubility relative to ’s polar cyano derivatives (e.g., Compound 11b: 403 m/z, CN groups) .

Biological Activity

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound notable for its structural features and potential biological activities. This article delves into its biological activity, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzothiazole core , which is recognized for its diverse biological activities, along with a cyclopropanecarboxamide moiety. Its molecular formula is C16H16N2OSC_{16}H_{16}N_{2}OS and it has a CAS number of 868674-29-7 .

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization of 2-aminothiophenol with an aldehyde.
  • Alkylation : The benzothiazole intermediate is then reacted with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group.
  • Amidation : The final step involves coupling the alkylated benzothiazole with cyclopropanecarboxylic acid derivatives using coupling reagents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or block receptor sites, leading to various pharmacological effects.

Pharmacological Properties

Research indicates that compounds with a benzothiazole structure often exhibit:

  • Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Studies have demonstrated that similar compounds exhibit antiproliferative effects against cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Studies : A study explored the antibacterial properties of benzothiazole derivatives, revealing that modifications on the benzothiazole core can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Compounds similar to N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene] have been tested against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated significant antiproliferative effects, particularly in compounds with lipophilic substituents .
  • Mechanistic Insights : Research has shown that benzothiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as PI3K and mTOR pathways. This inhibition leads to decreased cell viability in treated cancer lines .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved Effects
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
Escherichia coliEffective against multiple strains
AnticancerMCF-7Antiproliferative effects observed
HCT116Inhibition of cell growth
Enzyme InhibitionPI3KReduced activity leading to decreased viability
mTORSimilar inhibition patterns noted

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of benzothiazole derivatives often involves condensation reactions under reflux. For example, a mixture of thiouracil derivatives, chloroacetic acid, and aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst yields analogous compounds at ~68% efficiency after 2 hours of reflux . Key factors for optimization include:

  • Solvent choice : Polar aprotic solvents like acetic anhydride enhance electrophilic substitution.
  • Catalyst loading : Sodium acetate (0.5 g per 0.01 mol substrate) balances reactivity and side-product formation.
  • Purification : Recrystallization from DMF/water mixtures improves purity .

Advanced: How can the stereochemical integrity of the (2Z)-configuration be confirmed during synthesis?

The Z-configuration is stabilized by intramolecular hydrogen bonding and confirmed via:

  • ¹H NMR : A singlet for the =CH proton at δ 7.94–8.01 ppm in DMSO-d₆ indicates restricted rotation due to conjugation with the benzothiazole ring .
  • X-ray crystallography : For structurally similar cyclopropane derivatives, crystal packing analysis validates the geometry .
  • Computational modeling : DFT calculations can predict stability differences between Z/E isomers .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • IR spectroscopy : Confirm the presence of CN (~2,219 cm⁻¹), NH (~3,400 cm⁻¹), and carbonyl groups (1,719 cm⁻¹ for amides) .
  • NMR : ¹³C NMR resolves cyclopropane carbons (δ 14–24 ppm) and benzothiazole aromatic carbons (δ 109–171 ppm) .
  • Mass spectrometry : High-resolution MS (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) verifies molecular formula .
  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluents .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar analogs?

Discrepancies in activity may arise from substituent effects. Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Compare analogs with varying substituents (e.g., methyl vs. cyano groups) using in vitro assays .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases or receptors) to identify critical binding motifs .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 inhibition assays) to rule out bioavailability issues .

Basic: What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : DMSO or ethanol solutions (10 mM) are stable for ≤6 months with desiccants .
  • Avoid moisture : Cyclopropane rings and amide bonds are hydrolytically sensitive; use anhydrous solvents during handling .

Advanced: How can computational methods aid in predicting the compound’s reactivity or toxicity?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • ADMET prediction tools : Use platforms like SwissADME to estimate permeability (LogP), CYP interactions, and Ames test outcomes .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

Basic: What are the common impurities observed during synthesis, and how are they removed?

  • By-products : Unreacted aldehydes or cyclopropane-carboxylic acid derivatives.
  • Purification :
    • Column chromatography (silica gel, 70–230 mesh) with gradient elution (hexane → ethyl acetate) .
    • Recrystallization from ethanol/water (1:3) removes polar impurities .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀) under varying substrate concentrations .
  • Cellular assays : CRISPR-Cas9 knockout libraries can identify genetic vulnerabilities linked to compound efficacy .

Data Contradiction: How to address inconsistencies in reported NMR chemical shifts for similar derivatives?

  • Solvent effects : DMSO-d₆ vs. CDCl₃ causes shifts (e.g., NH protons appear downfield in DMSO) .
  • pH dependence : Protonation of the benzothiazole nitrogen alters electronic environments.
  • Referencing : Cross-validate with internal standards (e.g., TMS at 0 ppm) .

Advanced: What strategies are effective for scaling up synthesis without compromising yield or purity?

  • Continuous flow chemistry : Minimizes thermal degradation during reflux .
  • Catalyst recycling : Recover sodium acetate via aqueous extraction .
  • Process analytical technology (PAT) : Use inline IR/NMR to monitor reaction progression in real time .

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